REACTION_CXSMILES
|
[CH:1]([CH:3]1[O:8][C:6](=O)[CH2:5][CH2:4]1)=[CH2:2].[CH3:9][NH2:10]>>[CH:1]([CH:3]1[N:10]([CH3:9])[C:6](=[O:8])[CH2:5][CH2:4]1)=[CH2:2]
|
Name
|
|
Quantity
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21 g
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Type
|
reactant
|
Smiles
|
C(=C)C1CCC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated at 50° C./20 mbar
|
Type
|
DISTILLATION
|
Details
|
The residue (22.7 g) was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CCC(N1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |